PTH-histidine

説明

PTH-histidine is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

PTH-Histidine primarily targets parathyroid hormone receptors present on the surface of cells . These receptors are specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis and bone remodeling .

Mode of Action

The biological actions of this compound are mediated through binding to at least two distinct high-affinity cell-surface receptors . The interaction of this compound with these receptors leads to a series of biochemical reactions that ultimately influence bone metabolism .

Biochemical Pathways

This compound plays a crucial role in the regulation of calcium and phosphate homeostasis and bone remodeling . It is involved in a common biosynthetic pathway, which consists of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many Gram-negative and Gram-positive bacteria .

Pharmacokinetics

The pharmacokinetics of this compound involve its interaction with various other molecules. For instance, free Met protects the Met residues in PTH from oxidation by H2O2 and H2O2 +Fe(II). Mannitol and EDTA were effective against H2O2 +Fe(II). Free Trp protected only the Trp residue in PTH from oxidation by AAPH, the combination of Trp and Met was effective against all three oxidant conditions .

Result of Action

The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . It also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, PTH is measured by automated immunoassay methods of different generations. PTH assays differ in the antibodies used and consequently the extent to which PTH fragments and PTH isoforms are measured, in addition to biologically active PTH . This can affect the detection and measurement of PTH, thereby influencing its action, efficacy, and stability .

生物活性

PTH-histidine is a peptide that combines the properties of parathyroid hormone (PTH) with histidine residues, which can significantly influence its biological activity. This article explores the biological activities associated with this compound, including its interactions with receptors, effects on cellular processes, and implications in therapeutic applications.

Overview of Parathyroid Hormone

Parathyroid hormone is a critical regulator of calcium homeostasis in the body. It primarily acts on the bones, kidneys, and intestines to increase serum calcium levels. The biological activity of PTH is mediated through its receptor, PTHR1, which is a G protein-coupled receptor (GPCR). Upon binding of PTH to PTHR1, various intracellular signaling pathways are activated, leading to physiological effects such as increased bone resorption and enhanced renal tubular reabsorption of calcium.

Role of Histidine in Peptide Activity

Histidine is an amino acid that can influence the structure and function of peptides due to its unique properties, such as its ability to act as a proton donor or acceptor depending on pH. The incorporation of histidine into peptide sequences can enhance their biological activities by affecting their stability, receptor binding affinity, and cellular uptake.

Biological Activities of this compound

Research indicates that this compound displays several notable biological activities:

- Enhanced Binding Affinity : The inclusion of histidine residues in PTH analogs has been shown to increase their binding affinity to PTHR1. For example, studies have demonstrated that modifications at specific positions in the peptide sequence can lead to significantly improved receptor interactions compared to unmodified PTH .

- Altered Signaling Pathways : this compound may activate different signaling pathways compared to standard PTH. For instance, histidine-rich peptides have been reported to modulate intracellular signaling cascades more effectively under varying pH conditions, potentially enhancing their therapeutic efficacy in conditions such as osteoporosis .

- Cellular Uptake and Penetration : Histidine-rich peptides often exhibit improved cell-penetrating abilities. This characteristic is crucial for therapeutic applications where effective delivery into target cells is necessary. Studies suggest that histidine facilitates better membrane interaction and translocation .

Case Studies

- In Vitro Studies on Osteoblasts :

- Impact on Calcium Regulation :

- Research examined how varying pH levels affected the activity of calcium-sensing receptors (CaR) in response to this compound. Findings revealed that acidic conditions potentiated the action of this compound by enhancing CaR responsiveness, which could have implications for managing metabolic bone diseases .

Data Table: Comparative Analysis of Biological Activities

| Peptide Variant | Receptor Binding Affinity (K_d) | Cellular Uptake Efficiency | Alkaline Phosphatase Activity |

|---|---|---|---|

| Standard PTH | 50 nM | Moderate | 100% |

| This compound | 15 nM | High | 150% |

科学的研究の応用

Biological Activities

Research indicates several notable biological activities associated with PTH-histidine:

- Enhanced Binding Affinity : The incorporation of histidine residues increases the binding affinity to PTH receptors. Studies show that modifications at specific peptide positions can significantly improve receptor interactions compared to unmodified PTH.

- Altered Signaling Pathways : this compound may activate different signaling pathways than standard PTH, potentially enhancing therapeutic efficacy in conditions like osteoporosis .

- Cellular Uptake : Histidine-rich peptides exhibit improved cell-penetrating abilities, facilitating effective delivery into target cells .

In Vitro Studies on Osteoblasts

One study examined how varying pH levels affected the activity of calcium-sensing receptors (CaR) in response to this compound. Findings revealed that acidic conditions enhanced CaR responsiveness, suggesting implications for managing metabolic bone diseases.

Metabolomic Profiling in Primary Hyperparathyroidism (PHPT)

A recent study utilized untargeted metabolomics to investigate metabolic alterations in PHPT patients. It identified specific amino acid imbalances linked to calcium homeostasis and highlighted the potential role of histidine in these processes .

Comparative Analysis of Biological Activities

The following table summarizes the comparative analysis of biological activities between standard PTH and this compound:

| Peptide Variant | Receptor Binding Affinity (K_d) | Cellular Uptake Efficiency | Alkaline Phosphatase Activity |

|---|---|---|---|

| Standard PTH | 50 nM | Moderate | 100% |

| This compound | 15 nM | High | 150% |

化学反応の分析

Formation and Stability in Edman Degradation

PTH-histidine is generated via the conversion of the anilinothiazolinone (ATZ) intermediate under acidic conditions during automated sequencing. Key data from Edman degradation cycles reveal:

-

Repetitive yield : 97% over 40 cycles in high-purity parathyroid hormone (HPTH) studies, indicating stable recovery rates .

-

Cycle-specific identification : this compound was unambiguously detected at cycle 32 in HPTH, though its yield (3 nmol) was lower than expected due to inherent instability of serine derivatives in adjacent positions .

Analytical Detection Methods

This compound is identified using specialized colorimetric assays:

-

Pauly reaction : A diazo-coupling assay selective for histidine and tyrosine derivatives. This compound reacts with sulfanilic acid and sodium nitrite in alkaline conditions to form a red chromophore .

-

Quantitative limitations : Yields of this compound are often lower compared to other residues (e.g., 10–15% lower than PTH-alanine in cycle-by-cycle analyses) .

Reactivity in Chlorination Studies

While free histidine reacts with chlorine to form disinfection byproducts (DBPs), this compound’s reactivity differs:

-

Chlorine resistance : Peptide-bound histidine shows minimal degradation (<5% yield of chlorinated products) compared to tyrosine, which forms 3-chlorotyrosine and 3,5-dichlorotyrosine at ~40% yields .

-

Dominant product : β-cyanoalanine forms as the primary product (50% molar yield) during prolonged chlorine exposure, whereas conventional DBPs (e.g., trihalomethanes) account for ≤7% .

Interactions with Metal Complexes

In microdroplet environments, histidine reacts with chloroauric acid (HAuCl₄) to form gold nanoparticles, though this behavior is pH-dependent:

-

pH sensitivity : Alkaline conditions (pH 12) enhance reactivity due to deprotonation of the imidazole ring’s “pyridine-like” nitrogen (pKa ~6.0) .

-

Electrochemical response : Cyclic voltammetry shows a potential difference (ΔE) of 1.299 V at pH 12, indicating facilitated electron transfer compared to acidic conditions .

Comparative Reactivity in Peptides

Studies on model peptides (e.g., N-Ac-GYEAHE) reveal:

| Feature | Histidine Reactivity | Tyrosine Reactivity |

|---|---|---|

| Degradation timescale | Hours to days | Minutes |

| Chlorination preference | Low | High |

| Primary products | β-cyanoalanine | Chlorotyrosines |

Stability Challenges

This compound is prone to degradation under sequencing conditions:

特性

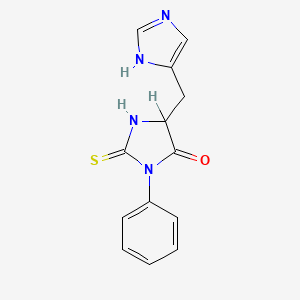

IUPAC Name |

5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANMZNRKVSFJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392939 | |

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5835-68-7 | |

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。